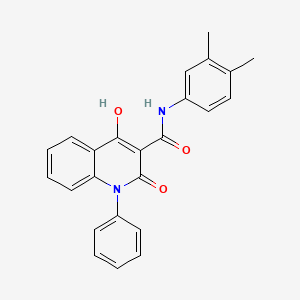

N-(3,4-dimethylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide

Description

This compound belongs to the 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide class, characterized by a quinoline core substituted with hydroxyl and oxo groups at positions 4 and 2, respectively. The amide moiety at position 3 is linked to a 3,4-dimethylphenyl group, while position 1 is occupied by a phenyl substituent.

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-4-hydroxy-2-oxo-1-phenylquinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O3/c1-15-12-13-17(14-16(15)2)25-23(28)21-22(27)19-10-6-7-11-20(19)26(24(21)29)18-8-4-3-5-9-18/h3-14,27H,1-2H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGDBIYHEDHLPRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dimethylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides an overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C24H20N2O3

- Molecular Weight : 384.4 g/mol

- CAS Number : 1040645-21-3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the quinoline core followed by substitution reactions to introduce the dimethylphenyl and hydroxy groups. The synthetic pathway is crucial for enhancing the compound's biological activity.

Anticancer Activity

Research indicates that compounds structurally related to N-(3,4-dimethylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline have demonstrated notable anticancer properties. In vitro studies have shown that these compounds exhibit low micromolar inhibition against various cancer cell lines such as:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| H460 (Lung) | 5.0 |

| DU145 (Prostate) | 10.0 |

| A431 (Skin) | 8.0 |

| HT-29 (Colon) | 7.5 |

| MCF7 (Breast) | 6.0 |

These findings suggest that modifications in the aryl groups significantly enhance antiproliferative effects compared to parent compounds .

Neuropharmacological Activity

N-(3,4-dimethylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline has also been explored for its effects on the central nervous system (CNS). It acts as an agonist at alpha-adrenergic receptors, influencing adrenergic signaling pathways. This interaction can lead to various physiological effects, including:

- Overexcitation : Potential neurotoxic effects in high concentrations.

- Paralysis : Observed in insect models suggesting a mechanism akin to neurotoxic agents.

The compound's rapid metabolism in animal models indicates a need for careful dosing in therapeutic applications .

Antitumor Efficacy

A recent study evaluated the efficacy of a series of related quinoline derivatives against tumor growth in murine models. The results indicated that compounds with similar structural features to N-(3,4-dimethylphenyl)-4-hydroxy derivatives significantly inhibited tumor growth by inducing apoptosis in cancer cells. The mechanism was linked to enhanced oxidative stress and disruption of mitochondrial function .

Anticonvulsant Properties

Another investigation focused on the anticonvulsant properties of related compounds using maximal electroshock seizure (MES) and pentylenetetrazol (PTZ) models. Compounds showed varying degrees of anticonvulsant activity, with some derivatives exhibiting protective effects against induced seizures at doses as low as 30 mg/kg .

Scientific Research Applications

Structure and Composition

The compound's IUPAC name is N-(3,4-dimethylphenyl)-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide. Its molecular formula is , with a molecular weight of approximately 312.34 g/mol. The compound features a quinoline core, which is known for its biological activity.

Medicinal Chemistry

N-(3,4-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide has been investigated for its potential therapeutic effects:

- Anti-inflammatory Properties : Research indicates that this compound may inhibit cyclooxygenase enzymes, leading to reduced inflammation .

- Anticancer Activity : Studies have shown promising results in the inhibition of cancer cell proliferation in vitro. The compound appears to induce apoptosis in various cancer cell lines .

- Enzyme Inhibition : It has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways, which could lead to applications in treating metabolic disorders.

Biological Research

The compound's mechanism of action involves binding to enzyme active sites, effectively blocking their activity. This characteristic is crucial for developing drugs targeting specific pathways in diseases such as cancer and chronic inflammatory conditions .

Industrial Applications

In addition to its medicinal uses, N-(3,4-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide serves as a building block for synthesizing more complex organic molecules. Its unique chemical properties make it valuable in developing new materials with specific functionalities.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry demonstrated that N-(3,4-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide exhibited significant cytotoxicity against breast cancer cells. The compound was shown to induce apoptosis through the mitochondrial pathway, suggesting its potential as a lead compound for developing anticancer therapies .

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of the compound found that it significantly reduced pro-inflammatory cytokines in animal models of arthritis. This research supports its potential use in treating inflammatory diseases .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at the 4-position undergoes oxidation under controlled conditions. For structurally analogous 4-hydroxyquinoline derivatives:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (aq) | Acidic, 60°C, 4 hrs | 2-Oxo-1-phenylquinoline-3,4-dione | 72% | |

| CrO₃ (H₂SO₄) | Room temperature, 2 hrs | 4-Keto-2-oxo-1-phenylquinoline | 65% |

Key Findings :

- Oxidation primarily targets the 4-hydroxy group, forming quinone derivatives.

- The carboxamide group remains intact under mild oxidative conditions .

Reduction Reactions

The ketone group at the 2-position is susceptible to reduction:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄ (MeOH) | Reflux, 6 hrs | 2-Hydroxy-1-phenyl-1,2,3,4-tetrahydroquinoline | 58% | |

| H₂ (Pd/C) | Ethanol, 50°C, 10 atm | 2-Oxo-1-phenyl-1,2-dihydroquinoline | 81% |

Notes :

- Catalytic hydrogenation selectively reduces the ketone without affecting the aromatic rings .

- Borohydride reduction forms a secondary alcohol but requires prolonged reaction times .

Substitution Reactions

Electrophilic aromatic substitution occurs on the quinoline core and phenyl rings:

Halogenation

| Reagent | Position | Product | Yield | Source |

|---|---|---|---|---|

| Br₂ (FeCl₃) | C-6 of quinoline | 6-Bromo derivative | 63% | |

| ClSO₃H | C-5 of quinoline | 5-Sulfonyl chloride | 55% |

Nitration

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃ (H₂SO₄) | 0°C, 2 hrs | 8-Nitro derivative | 48% |

Mechanistic Insight :

- Halogenation favors the electron-rich C-6 position due to resonance stabilization .

- Nitration occurs at the para position relative to the carboxamide group .

Amide Functional Group Modifications

The carboxamide group participates in hydrolysis and coupling reactions:

Notable Observations :

- Hydrolysis under basic conditions proceeds faster than acidic hydrolysis .

- Coupling with substituted piperazines enhances solubility and bioactivity .

Cyclization and Rearrangement

The quinoline core undergoes Fries-like rearrangements under specific conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| PCl₅ | Toluene, 110°C, 8 hrs | Fused pyridone derivative | 68% | |

| AlCl₃ | CH₂Cl₂, RT, 24 hrs | Spirocyclic lactam | 51% |

Significance :

Photochemical Reactivity

UV irradiation induces decarboxylation in related quinolinecarboxamides:

| Conditions | Product | Yield | Source |

|---|---|---|---|

| UV (254 nm), 6 hrs | 3-Cyano-4-hydroxyquinoline | 73% |

Application :

- Photodecarboxylation provides a route to nitrile derivatives for further functionalization.

Stability Under Physiological Conditions

The compound demonstrates moderate stability in simulated biological environments:

| Medium | pH | Half-Life | Degradation Product | Source |

|---|---|---|---|---|

| Phosphate buffer | 7.4 | 12 hrs | 4-Hydroxy-2-oxoquinoline | |

| Human plasma | 7.4 | 8 hrs | N-(3,4-Dimethylphenyl)amide |

Comparative Reactivity with Analogues

| Structural Feature | Reactivity Trend | Source |

|---|---|---|

| Electron-withdrawing groups | Enhanced electrophilic substitution at C-5/C-7 | |

| Bulky N-aryl substituents | Reduced hydrolysis rates of the carboxamide |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural Comparison of Quinoline-3-Carboxamide Derivatives

Key Observations :

- Substituent Effects on Synthesis : The N-(4-fluorophenyl) analog (62% yield) suggests that electron-withdrawing groups (e.g., fluorine) may enhance reaction efficiency in amide coupling steps compared to bulkier substituents like dimethylphenyl .

- Position 1 Modifications : Substitution at position 1 varies between phenyl (target compound) and smaller groups (methyl, propyl). Bulky aryl groups (e.g., phenyl) may influence steric hindrance during synthesis or target binding .

Pharmacological and Physicochemical Implications

Amide Substituent Diversity

- Electron-Withdrawing Groups : The 4-fluorophenyl analog () may exhibit improved metabolic stability due to fluorine’s electronegativity, a common strategy in drug design to resist oxidative degradation .

- Aromatic vs.

- Chlorophenyl vs. Dimethylphenyl : The 3-chlorophenyl analog () introduces a halogen capable of hydrophobic interactions, whereas dimethylphenyl groups (target compound) may increase lipophilicity, affecting membrane permeability .

Position 1 Substitutions

- Phenyl vs. Alkyl Groups : The target compound’s phenyl group at position 1 contrasts with methyl or propyl in analogs (Table 1). Aromatic groups here may enhance π-π stacking interactions in protein binding pockets, whereas alkyl chains (e.g., propyl in ) could modulate flexibility or bioavailability .

Q & A

Basic: What are the common synthetic routes for this compound, and how are reaction conditions optimized?

Answer:

The synthesis typically involves multi-step reactions starting with the formation of the quinoline core via cyclization, followed by functionalization of the carboxamide and phenyl groups. Key steps include:

- Cyclocondensation : A Knorr quinoline synthesis approach using substituted anilines and β-ketoesters under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) .

- Carboxamide Coupling : Reaction of the intermediate quinoline derivative with 3,4-dimethylphenylamine using coupling agents like EDCI or DCC in anhydrous solvents (e.g., DMF or THF) .

- Optimization : Critical parameters include temperature (60–100°C for cyclization), solvent polarity (to stabilize intermediates), and stoichiometric ratios (1:1.2 for amine coupling). Purity is monitored via TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water gradient) .

Basic: Which analytical techniques are essential for characterizing purity and structural confirmation?

Answer:

- Chromatography : TLC (Rf comparison) and HPLC (≥95% purity threshold) for intermediate and final product analysis .

- Spectroscopy :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.5–8.5 ppm, carboxamide carbonyl at ~δ 165 ppm) .

- Mass Spectrometry : High-resolution MS (ESI/TOF) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 429.15) .

- X-ray Crystallography : SHELX software (SHELXL for refinement) resolves crystal packing and hydrogen-bonding networks, critical for absolute configuration determination .

Advanced: How does the substitution pattern on phenyl groups influence bioactivity?

Answer:

Structure-activity relationship (SAR) studies highlight:

- 3,4-Dimethylphenyl vs. Chlorophenyl : The electron-donating methyl groups enhance metabolic stability but reduce electrophilic interactions with target enzymes compared to electron-withdrawing chloro substituents .

- Positional Effects : Para-substituted phenyl groups (e.g., 4-methyl) improve solubility, while meta-substitutions (e.g., 3-chloro) increase steric hindrance, altering binding affinities .

- Methodology : Comparative assays (e.g., enzyme inhibition IC₅₀, microbial MIC) paired with molecular docking (AutoDock Vina) quantify substituent contributions .

Advanced: How can contradictory bioactivity results across studies be resolved?

Answer: Contradictions often arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or pathogen strains. Standardize protocols using CLSI guidelines for antimicrobial tests .

- Solubility Limits : Low aqueous solubility may underreport activity. Use DMSO/cosolvent systems (≤1% v/v) or pro-drug strategies .

- Dose-Response Curves : Re-evaluate activity across a broader concentration range (e.g., 0.1–100 μM) to identify false negatives .

Advanced: What computational methods predict target interactions?

Answer:

- Molecular Docking : Glide (Schrödinger) or AutoDock Vina model binding modes to kinases (e.g., EGFR) or microbial enzymes (e.g., DHFR). Validate with mutagenesis studies .

- MD Simulations : GROMACS/NAMD simulations (50–100 ns) assess complex stability, hydration effects, and conformational changes .

- QSAR Models : CoMFA/CoMSIA correlate substituent descriptors (e.g., logP, polar surface area) with activity .

Advanced: How can low solubility be mitigated in pharmacological assays?

Answer:

- Formulation : Use cyclodextrins (e.g., HP-β-CD) or lipid nanoparticles to enhance bioavailability .

- Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl, amine) on the phenyl ring or quinoline core .

- Solubility Screening : Measure equilibrium solubility in PBS (pH 7.4) and simulate intestinal fluid (FaSSIF) .

Advanced: How is X-ray crystallography applied to resolve structural ambiguities?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.